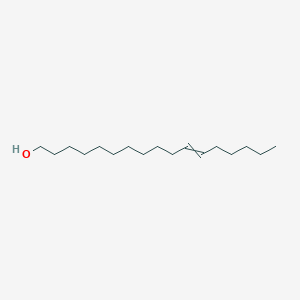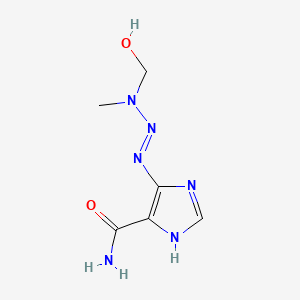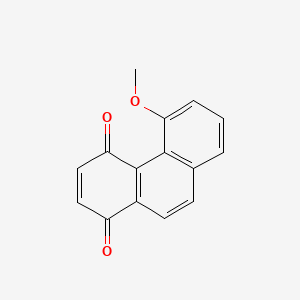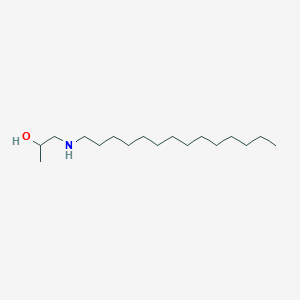![molecular formula C8H15N5OS B14451952 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-58-8](/img/structure/B14451952.png)
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a morpholine group attached to a propyl chain, which is further connected to a dihydrotetrazole ring with a thione group.
Méthodes De Préparation
The synthesis of 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine, propyl bromide, and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of propyl bromide with morpholine to form 3-(Morpholin-4-yl)propyl bromide. This intermediate is then reacted with sodium azide to form the corresponding azide. Finally, the azide undergoes cyclization with carbon disulfide to form the desired tetrazole-thione compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Cyclization: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted tetrazoles.
Applications De Recherche Scientifique
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
3-(N-morpholino)propanesulfonic acid: This compound contains a morpholine group and is used as a buffer in biological research.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound has a similar morpholine group and is studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific structure, which combines a morpholine group with a tetrazole-thione ring, providing distinct chemical and biological properties.
Propriétés
| 76029-58-8 | |
Formule moléculaire |
C8H15N5OS |
Poids moléculaire |
229.31 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpropyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H15N5OS/c15-8-9-10-11-13(8)3-1-2-12-4-6-14-7-5-12/h1-7H2,(H,9,11,15) |
Clé InChI |
UBYWHNCWGMIGSI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C(=S)N=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)




![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)



![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
